molecular formula C12H10N2O2 B13810094 Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- CAS No. 5515-13-9

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-

Cat. No.: B13810094
CAS No.: 5515-13-9
M. Wt: 214.22 g/mol
InChI Key: AGRLVQLFYRSJOL-UHFFFAOYSA-N
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Description

Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- (IUPAC: 2-[(4-Methoxyphenyl)methylene]propanedinitrile; CAS: 2972-85-2), is a dinitrile derivative characterized by a central propanedinitrile core substituted with a 4-methoxyphenyl group and a methoxy moiety. This compound is synthesized via Knoevenagel condensation, yielding a melting point of 111–113°C and distinct NMR signals (δ 7.92 ppm for aromatic protons, δ 3.92 ppm for methoxy) . Its structural features, including electron-donating methoxy groups, enhance solubility in polar organic solvents and facilitate its role as an intermediate in pharmaceuticals and agrochemicals .

Properties

CAS No.

5515-13-9

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-[methoxy-(4-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H10N2O2/c1-15-11-5-3-9(4-6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3

InChI Key

AGRLVQLFYRSJOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C#N)OC

Origin of Product

United States

Preparation Methods

Synthesis via Vicinal Haloether Formation Using β,β-Dicyanostyrene

A notable method for synthesizing 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, a compound closely related to Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-, involves the reaction of β,β-dicyanostyrene with N-bromosuccinimide in methanol at room temperature. This reaction proceeds over 24 hours, yielding the target compound in 76.8% yield after purification by silica gel chromatography. Methanol acts both as a solvent and a reactant, participating actively in the reaction mechanism.

Reaction conditions and yield:

Parameter Details
Starting material β,β-Dicyanostyrene (2 mmol)
Reagent N-Bromosuccinimide (2 mmol)
Solvent Absolute methanol (10 mL)
Temperature Room temperature
Reaction time 24 hours
Yield 76.8%
Product form Yellow oil

Characterization data:

  • ^1H NMR (400 MHz, CDCl_3): Signals at 7.55 ppm (dd, 2H), 7.52–7.45 ppm (m, 3H), 4.64 ppm (s, 1H), 3.47 ppm (s, 3H).
  • ^13C NMR (100 MHz, CDCl_3): 131.38, 130.94, 128.96, 128.60, 111.11, 110.81, 86.05, 58.74, 30.54 ppm.

This method is notable for its simplicity, mild conditions, and relatively high yield, making it suitable for laboratory-scale synthesis.

Solvent-Free Fusion Synthesis Using 2-(Methoxy(4-methoxyphenyl)methylene)malononitrile as a Building Block

Another preparation approach involves the use of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile as a key intermediate in solvent-free fusion reactions to synthesize related pyrimidine derivatives. The starting material is prepared via condensation reactions and then subjected to fusion with sulfonyl chlorides at elevated temperatures (~200 °C), yielding various analogs in 72–81% yields.

Key features:

  • Solvent-free conditions enhance green chemistry credentials.
  • High yields and facile product isolation.
  • The starting compound is synthesized from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide.
  • Reaction involves thorough grinding/mixing at room temperature followed by fusion.
  • Products are crystallized after acidification and ethanol trituration.

This method exemplifies an environmentally friendly and efficient synthetic route to derivatives of the target compound, emphasizing scalability and sustainability.

Comparative Analysis of Preparation Methods

Method Reaction Type Conditions Yield (%) Advantages Limitations
Vicinal Haloether Formation (β,β-dicyanostyrene + NBS) Electrophilic addition Room temp, 24 h, methanol 76.8 Mild conditions, good yield, straightforward Requires chromatographic purification
Solvent-Free Fusion with Sulfonyl Chlorides Fusion reaction 200 °C, solvent-free 72–81 Green chemistry, high yield, scalable High temperature, requires fusion setup
Condensation and Catalytic Hydrogenation (Patent method) Condensation, reduction Reflux in toluene, Pd/C catalysis Not specified High stereoselectivity, optical purity Multi-step, uses organic solvents, longer time

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its nitrile (-C≡N) and methylene (-CH=) groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate these transformations:

  • Nitrile oxidation : Converts nitrile groups to carboxylic acids (-COOH) under acidic or alkaline conditions.

  • Methylene bridge oxidation : The α,β-unsaturated system may oxidize to form epoxides or ketones, depending on the reaction environment .

Key Conditions :

ReagentConditionsProduct
KMnO₄Acidic/alkaline, heatCarboxylic acid derivatives
CrO₃Anhydrous, polar solventsKetones/epoxides

Reduction Reactions

Reduction targets the nitrile groups and the conjugated double bond:

  • Nitrile reduction : Lithium aluminum hydride (LiAlH₄) reduces nitriles to primary amines (-CH₂NH₂).

  • Methylene reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding a propane backbone .

Example Pathway :
R C NLiAlH4R CH2NH2\text{R C N}\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{NH}_2
Key Conditions :

ReagentConditionsProduct
LiAlH₄Dry ether, 0–5°CAmines
H₂/Pd-CEthanol, RTSaturated derivatives

Photochemical Reactivity

The compound exhibits photoinitiator properties under UV light due to its conjugated π-system :

  • Radical formation : UV exposure generates free radicals at the methylene bridge, enabling polymerization of acrylates or epoxides.

  • Crosslinking : Used in photocurable resins, where it initiates chain-growth polymerization .

Mechanism :
CompoundhνPolymer chains\text{Compound}\xrightarrow{h\nu}\text{R }\rightarrow \text{Polymer chains}

Applications :

  • Dental composites

  • 3D printing resins

Condensation and Cyclization

The nitrile groups participate in cyclocondensation with nucleophiles (e.g., amines, hydrazines):

  • Heterocycle synthesis : Reacts with hydrazine to form pyrazole or triazole derivatives .

Example Reaction :
R C N NH2NH21 2 4 Triazole derivatives\text{R C N NH}_2\text{NH}_2\rightarrow \text{1 2 4 Triazole derivatives}

Conditions :

ReagentSolventProduct
HydrazineEthanol, refluxTriazoles

Thermal Stability and Decomposition

At elevated temperatures (>250°C), the compound decomposes via:

  • Cyanide release : Degradation of nitrile groups produces hydrogen cyanide (HCN).

  • Aromatic ring fragmentation : Forms smaller aromatic byproducts (e.g., methoxyphenols).

Safety Note : Requires handling in ventilated environments due to HCN toxicity.

Scientific Research Applications

Organic Synthesis

Propanedinitrile serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, allowing chemists to explore new synthetic pathways and develop novel compounds.

Research indicates that propanedinitrile exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens.
  • Anticancer Properties: Investigations into its anticancer potential reveal that it may inhibit the growth of cancer cells through specific molecular interactions .

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in various medical conditions. Its ability to act as an inhibitor or activator of certain enzymes makes it a candidate for drug development aimed at treating diseases such as cancer and inflammatory conditions .

Case Study 1: Anticancer Activity

A study published in PubMed Central examined the anticancer effects of propanedinitrile derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of propanedinitrile were tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, highlighting its potential use in developing new antibiotics.

Data Tables

Application Area Description References
Organic SynthesisBuilding block for complex organic compounds
AntimicrobialEffective against various pathogens
AnticancerInhibits growth of cancer cells
PharmaceuticalPotential therapeutic agent for various diseases

Mechanism of Action

The mechanism of action of propanedinitrile, [methoxy(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Compound Name (CAS) Substituents Melting Point (°C) Key Structural Features
Target Compound (2972-85-2) 4-Methoxyphenyl, methoxy 111–113 Two methoxy groups; planar dinitrile core
2-[(4-Ethoxyphenyl)methylene]- (2826-27-9) 4-Ethoxyphenyl Not reported Ethoxy group increases hydrophobicity
2-[(3-Hydroxy-4-nitrophenyl)methylene]- (N/A) 3-Hydroxy-4-nitrophenyl Not reported Polar -OH and -NO₂ groups; higher solubility in polar solvents
2-[(4-Bromophenyl)hydroxymethylene]- (N/A) 4-Bromophenyl, hydroxyl Not reported Bromine enhances electrophilicity
2-[(Chlorophenyl)methylene]- (2698-41-1) 2-Chlorophenyl Not reported Chlorine substituent; higher reactivity in SNAr reactions

Key Observations :

  • Methoxy vs.
  • Polar Functional Groups: Compounds with -OH or -NO₂ (e.g., ) demonstrate enhanced polarity, improving aqueous solubility but reducing stability in acidic conditions.
  • Halogenated Derivatives : Bromine or chlorine substituents (e.g., ) introduce strong electron-withdrawing effects, accelerating electrophilic reactions but lowering melting points due to reduced symmetry.

Solubility and Solvent Interactions

Compound Solubility Profile Key Influencing Factors
Target Compound High in acetone, ethanol; moderate in DCM Methoxy groups enhance polarity
2-[(3-Hydroxy-4-nitrophenyl)methylene]- High in DMSO, water-miscible solvents -OH and -NO₂ increase hydrophilic interactions
2-[(4-Bromophenyl)hydroxymethylene]- Low in water; high in THF, DMF Bromine reduces polarity

Notable Trends:

  • Methoxy and ethoxy derivatives favor organic solvents, while polar substituents (-OH, -NO₂) shift solubility toward aqueous or polar aprotic solvents .

Biological Activity

Propanedinitrile, specifically the compound 2-[Methoxy(4-methoxyphenyl)methylidene]propanedinitrile (CAS number 58791-95-0), has garnered attention in recent years for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[Methoxy(4-methoxyphenyl)methylidene]propanedinitrile is C12H13N2O, with a molecular weight of approximately 215.25 g/mol. The compound features a propanedinitrile backbone and a methoxy group attached to a 4-methoxyphenyl moiety, which contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, it has shown inhibition against CYP1A2, CYP2C19, and CYP3A4 enzymes, suggesting implications for pharmacokinetics and potential drug-drug interactions.

Table 1: Inhibition of Cytochrome P450 Enzymes

EnzymeInhibition ActivityImplications
CYP1A2ModerateAffects metabolism of various drugs
CYP2C19StrongPotential for drug interactions
CYP3A4SignificantImpacts clearance of numerous medications

The mechanism by which 2-[Methoxy(4-methoxyphenyl)methylidene]propanedinitrile exerts its effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to the active sites of cytochrome P450 enzymes, thereby inhibiting their activity and altering metabolic pathways. This inhibition could lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes.

Case Studies and Research Findings

  • Anticancer Properties : Recent studies have explored the anticancer potential of related compounds. For instance, derivatives containing similar structural motifs have demonstrated significant anti-proliferative effects against various cancer cell lines. These studies utilized assays such as MTT to assess cell viability and proliferation in response to treatment with these compounds .
  • Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that structural analogs exhibit inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects : Related compounds have shown promise in neuroprotective studies, particularly in models of Alzheimer's disease. For example, certain derivatives have been tested for their ability to inhibit amyloid-beta fibril formation and reduce neuroinflammation in vitro .

Future Directions

While preliminary findings are promising, further research is required to fully elucidate the biological activities and therapeutic potential of 2-[Methoxy(4-methoxyphenyl)methylidene]propanedinitrile. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Safety Profiles : Evaluating the toxicity and side effects associated with the compound.
  • Clinical Trials : Investigating its efficacy as a therapeutic agent in specific medical conditions.

Q & A

Q. What spectroscopic methods are recommended for characterizing the structure of [methoxy(4-methoxyphenyl)methylene]propanedinitrile?

To confirm the molecular structure, use a combination of ¹H/¹³C NMR to identify methoxy, methylene, and aromatic proton environments, and FT-IR to detect nitrile (C≡N) and carbonyl (C=O) stretching vibrations. For crystallographic validation, X-ray diffraction is ideal but requires high-purity single crystals. Computational methods like density functional theory (DFT) can predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

Reaction conditions should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile group reactivity.
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) may accelerate condensation between aldehyde precursors and malononitrile derivatives .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product .

Q. What are the key stability considerations for storing this compound in laboratory settings?

The compound is sensitive to moisture and light due to its conjugated nitrile and methoxy groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability tests using HPLC-UV over 6–12 months can monitor degradation (e.g., hydrolysis of nitrile groups) .

Advanced Research Questions

Q. How do electronic properties of the methoxyphenyl and nitrile substituents influence reactivity in photochemical applications?

The electron-donating methoxy group stabilizes the aromatic ring via resonance, while the electron-withdrawing nitrile groups create a polarized π-system. This enhances light absorption in the UV-vis range (250–400 nm), making the compound a candidate for photoactive materials . Time-dependent DFT (TD-DFT) simulations can predict excitation energies and charge-transfer states .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar dinitriles?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial studies).
  • Structural analogs : Compare substituent effects (e.g., bromo vs. methoxy groups) using QSAR models to identify critical pharmacophores.
  • Metabolic stability : Evaluate half-life in cell culture media via LC-MS to rule out rapid degradation .

Q. How can computational modeling predict this compound’s potential as a nonlinear optical (NLO) material?

Calculate hyperpolarizability (β) and dipole moment using quantum mechanical software (e.g., Gaussian). High β values indicate strong second-harmonic generation (SHG) potential. Experimental validation requires Kurtz-Perry powder SHG testing at 1064 nm .

Methodological Challenges and Solutions

Q. What experimental and computational approaches validate intermolecular interactions in crystal packing?

  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding between nitrile and methoxy groups).
  • Cambridge Structural Database (CSD) searches identify analogous packing motifs.
  • Molecular dynamics simulations assess thermal stability of crystal lattices .

Q. How are reaction intermediates characterized during mechanistic studies of its synthesis?

Use in-situ FT-IR or Raman spectroscopy to detect transient species (e.g., enolate intermediates). High-resolution mass spectrometry (HRMS) confirms intermediate masses, while DFT-based transition state analysis maps energy barriers .

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